molecular formula C12H14INOS B14578747 2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide CAS No. 61328-01-6

2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide

Cat. No.: B14578747
CAS No.: 61328-01-6
M. Wt: 347.22 g/mol
InChI Key: UJPFJWAOVFLHAZ-UHFFFAOYSA-M
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Description

2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of an ethylsulfanyl group attached to an ethenyl chain, which is further connected to a benzoxazole ring The iodide ion serves as the counterion to balance the charge of the cationic benzoxazolium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzoxazole core.

    Introduction of the Ethenyl Group: The next step involves the introduction of the ethenyl group. This can be accomplished through a Heck reaction, where the benzoxazole derivative is reacted with an appropriate vinyl halide in the presence of a palladium catalyst.

    Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction. The ethenyl group is reacted with ethylthiol in the presence of a base to form the desired product.

    Formation of the Iodide Salt: The final step involves the formation of the iodide salt. The benzoxazolium cation is generated by reacting the benzoxazole derivative with methyl iodide under basic conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or thiolates, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium halides, potassium cyanide, thiolates, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl-substituted benzoxazolium iodide.

    Substitution: Corresponding halides, cyanides, or thiolates.

Scientific Research Applications

2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential as an antimicrobial agent, given the presence of the benzoxazole ring, which is known for its biological activity.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide depends on its application:

    Antimicrobial Activity: The compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The benzoxazole ring can intercalate with DNA, inhibiting replication and transcription processes.

    Fluorescent Probe: The benzoxazole core can absorb light and emit fluorescence, making it useful for imaging and detection applications. The ethylsulfanyl group can enhance the solubility and stability of the compound in biological systems.

Comparison with Similar Compounds

2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide can be compared with other similar compounds, such as:

    2-[2-(Methylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. This compound may exhibit different solubility and reactivity properties.

    2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzothiazol-3-ium iodide: Similar structure but with a benzothiazole ring instead of a benzoxazole ring. This compound may have different electronic and optical properties due to the presence of sulfur in the ring.

Conclusion

This compound is a versatile compound with potential applications in various fields. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. Its potential as a fluorescent probe and antimicrobial agent further highlights its significance in scientific research and industry.

Properties

CAS No.

61328-01-6

Molecular Formula

C12H14INOS

Molecular Weight

347.22 g/mol

IUPAC Name

2-(2-ethylsulfanylethenyl)-3-methyl-1,3-benzoxazol-3-ium;iodide

InChI

InChI=1S/C12H14NOS.HI/c1-3-15-9-8-12-13(2)10-6-4-5-7-11(10)14-12;/h4-9H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

UJPFJWAOVFLHAZ-UHFFFAOYSA-M

Canonical SMILES

CCSC=CC1=[N+](C2=CC=CC=C2O1)C.[I-]

Origin of Product

United States

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